molecular formula C14H10O2 B3056548 Xanthene-9-carbaldehyde CAS No. 72240-47-2

Xanthene-9-carbaldehyde

Cat. No.: B3056548
CAS No.: 72240-47-2
M. Wt: 210.23 g/mol
InChI Key: VMTBVSIWYXRQED-UHFFFAOYSA-N
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Description

Xanthene-9-carbaldehyde: is an organic compound belonging to the xanthene family. Xanthenes are oxygen-containing heterocyclic compounds characterized by a tricyclic structure. This compound, specifically, features an aldehyde group at the 9-position of the xanthene ring. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Vilsmeier-Haack reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols under mild to moderate conditions.

Major Products:

    Oxidation: Xanthene-9-carboxylic acid.

    Reduction: Xanthene-9-methanol.

    Substitution: Various xanthene derivatives depending on the nucleophile.

Scientific Research Applications

Chemistry: Xanthene-9-carbaldehyde is used as an intermediate in the synthesis of fluorescent dyes and organic light-emitting diodes (OLEDs). Its unique structure allows for the formation of compounds with desirable photophysical properties .

Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as antitumor, antioxidant, and anti-inflammatory agents. These compounds are being investigated for their ability to modulate biological pathways and target specific enzymes .

Industry: this compound is used in the production of dyes and pigments. Its derivatives are employed in the manufacturing of solar cells and as sensitizers in photodynamic therapy .

Mechanism of Action

The mechanism of action of xanthene-9-carbaldehyde and its derivatives involves interaction with various molecular targets. For instance, in biological systems, these compounds can modulate the activity of enzymes involved in oxidative stress and inflammation. The aldehyde group allows for the formation of Schiff bases with amines, which can further interact with biological macromolecules .

Comparison with Similar Compounds

Uniqueness: Xanthene-9-carbaldehyde is unique due to the presence of the aldehyde group, which allows for a wide range of chemical modifications and applications. Its derivatives exhibit distinct photophysical and biological properties, making it a valuable compound in various fields .

Properties

IUPAC Name

9H-xanthene-9-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-9,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTBVSIWYXRQED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473516
Record name XANTHENE-9-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72240-47-2
Record name XANTHENE-9-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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